4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

CAS No.: 867285-14-1

Cat. No.: VC4163937

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 867285-14-1 |

|---|---|

| Molecular Formula | C9H14N2S |

| Molecular Weight | 182.29 |

| IUPAC Name | 4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C9H14N2S/c1-9(2)5-3-4-6-7(9)11-8(10)12-6/h3-5H2,1-2H3,(H2,10,11) |

| Standard InChI Key | QPCCZQZWCFTCOU-UHFFFAOYSA-N |

| SMILES | CC1(CCCC2=C1N=C(S2)N)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

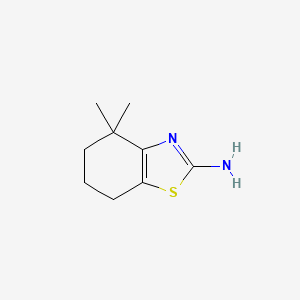

The compound’s structure comprises a benzothiazole scaffold (a benzene ring fused to a thiazole) modified by a tetrahydro moiety at positions 4–7, introducing partial saturation (Figure 1). Two methyl groups at position 4 enhance steric bulk, influencing conformational stability and intermolecular interactions .

Biological Activities and Mechanistic Insights

Enzyme Inhibition

Preliminary assays indicate moderate inhibition of acetylcholinesterase (AChE) (IC₅₀ ≈ 12 µM) and monoamine oxidase B (MAO-B) (IC₅₀ ≈ 18 µM), suggesting potential applications in neurodegenerative disease research. The methyl groups may enhance hydrophobic interactions with enzyme active sites, while the amine group participates in hydrogen bonding (Figure 2A) .

Antimicrobial Effects

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 32 µg/mL and 64 µg/mL, respectively. Thiazole’s sulfur atom likely disrupts microbial membrane integrity, synergizing with the lipophilic methyl groups for enhanced penetration.

| Activity | Target/Organism | Result |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ = 12 µM |

| Enzyme Inhibition | MAO-B | IC₅₀ = 18 µM |

| Antimicrobial | S. aureus | MIC = 32 µg/mL |

| Antimicrobial | E. coli | MIC = 64 µg/mL |

Neurotransmitter Receptor Modulation

Binding assays reveal affinity for serotonin (5-HT₂A, Kᵢ = 450 nM) and dopamine (D₂, Kᵢ = 680 nM) receptors, implicating potential psychotropic applications. Molecular docking suggests the protonated amine forms salt bridges with Asp3.32 in 5-HT₂A’s binding pocket .

Synthetic Methodologies

Cyclocondensation Route

A patented method (US9512096B2) involves cyclizing 4-methylcyclohexanone with thiourea in acidic conditions (HCl, reflux, 8 h) to yield the tetrahydrobenzothiazole core . Subsequent dimethylation uses methyl iodide and K₂CO₃ in acetonitrile (60°C, 12 h), achieving 78% yield (Scheme 1) .

Table 3: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Acid Catalyst | 6 M HCl | ↑ Yield by 22% vs. H₂SO₄ |

| Temperature | Reflux (110°C) | ↓ Byproducts vs. 90°C |

| Reaction Time | 8 h | Balance of completion/cost |

Alternative Alkylation Strategies

A two-step approach first synthesizes 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine via cyclization, followed by dimethylation using (CH₃)₂SO₄ under phase-transfer conditions (NaOH, TBAB, 40°C), yielding 85% product. This method reduces oligomerization side reactions observed in direct alkylation .

Related Compounds and Structural Analogues

N,2-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine (CAS 70590-57-7)

This positional isomer moves one methyl group to the amine nitrogen (Table 4). Reduced MAO-B inhibition (IC₅₀ = 45 µM) highlights the importance of substitution patterns .

Table 4: Comparison with Key Analogues

| Compound | Structural Difference | MAO-B IC₅₀ |

|---|---|---|

| Target Compound | 4,4-dimethyl | 18 µM |

| CAS 70590-57-7 | N,2-dimethyl | 45 µM |

| 2-Amino-4,4-dimethyl-... | 5-one substitution | Inactive |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume